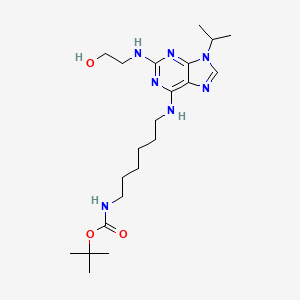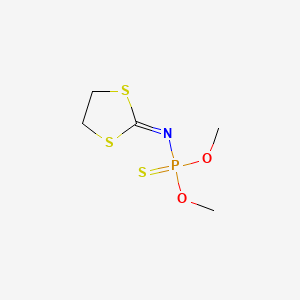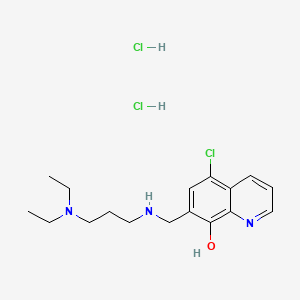
Cloflucarban
Übersicht
Beschreibung
Halocarban is a chemical compound that belongs to the family of halocarbons. Halocarbons are compounds in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) . These compounds are known for their diverse applications in various fields, including medicine, industry, and environmental science.
Wissenschaftliche Forschungsanwendungen
Halogenalkane haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie werden als Lösungsmittel, Reagenzien und Zwischenprodukte in der organischen Synthese verwendet.
Biologie: Halogenalkane werden im Studium biologischer Prozesse und als Werkzeuge zur Untersuchung biochemischer Pfade verwendet.
Medizin: Viele Arzneimittel enthalten Halogenalkangruppen, die ihre Wirksamkeit und Stabilität verbessern.
Industrie: Halogenalkane werden bei der Herstellung von Kunststoffen, Kältemitteln und Feuerlöschmitteln verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Halogenalkanen beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Bindung an Ionenkanäle: Halogenalkane können an Ionenkanäle binden und deren Aktivität verändern, was sich auf die Zell-Erregbarkeit auswirkt.
Wechselwirkung mit Enzymen: Sie können Enzyme hemmen oder aktivieren und so Stoffwechselwege beeinflussen.
Auswirkungen auf Zellmembranen: Halogenalkane können sich in Zellmembranen integrieren und deren Fluidität und Permeabilität beeinflussen.
Wirkmechanismus
Target of Action
Halocarban, also known as Cloflucarban, is an antibacterial compound . It primarily targets the PTEN-induced kinase 1 (PINK1)-Parkin pathway . This pathway plays a vital role in maintaining a healthy pool of mitochondria in higher eukaryotic cells .
Mode of Action
This compound interacts with its targets by inhibiting mitochondrial complexes III and V . The inhibition of these complexes activates the PINK1-Parkin pathway .
Biochemical Pathways
The PINK1-Parkin pathway is a part of the cellular machinery that maintains the health of mitochondria, the powerhouses of the cell . When this compound inhibits mitochondrial complexes III and V, it triggers the activation of this pathway . This leads to a series of downstream effects that help maintain mitochondrial quality control .
Result of Action
The activation of the PINK1-Parkin pathway by this compound leads to improved mitochondrial quality control . This can have a significant impact on cellular health, as mitochondria are essential for energy production and other vital cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been found that albumin, specifically bovine serum albumin (BSA) and human serum albumin (HSA) commonly present in culture media, can hinder the activation of the PINK1-Parkin pathway by other compounds. The efficacy of this compound remains unaffected by albumin, highlighting its reliability for studying the pink1-parkin pathway .
Biochemische Analyse
Biochemical Properties
Halocarban, like other halocarbons, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve covalent bonding with halogen atoms
Cellular Effects
For instance, volatile halocarbons can deplete the protective stratospheric ozone layer contributing to global climate change and may even affect local climate through aerosol production . These compounds are produced through anthropogenic and biogenic processes .
Molecular Mechanism
The molecular mechanism of Halocarban involves its interaction with other molecules at the atomic level. Halocarbon compounds are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons
Temporal Effects in Laboratory Settings
The temporal effects of Halocarban in laboratory settings are not well-documented. It is known that halocarbons can have significant temporal effects. For instance, the emission of volatile halocarbons by seaweeds and their response towards environmental changes have been studied .
Transport and Distribution
It is known that halocarbons can be transported and distributed in the environment .
Subcellular Localization
It is known that halocarbons can have significant effects on the activity or function of subcellular structures .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Halogenalkane können durch verschiedene Verfahren synthetisiert werden:
Addition von Halogenen an Alkene: Dieses Verfahren beinhaltet die Addition von Halogenmolekülen (z. B. Chlor, Brom) an Alkene, wobei die Markovnikov-Regel oder der Kharasch-Effekt befolgt werden.
Hydrohalogenierung von Alkenen: Dieser Prozess beinhaltet die Addition von Halogenwasserstoffen (z. B. Chlorwasserstoff, Bromwasserstoff) an Alkene.
Umsetzung von Alkoholen zu Alkylhalogeniden: Alkohole können durch Ersetzen der Hydroxylgruppe durch ein Halogenatom in Alkylhalogenide umgewandelt werden.
Industrielle Produktionsmethoden: Industriell werden Halogenalkane unter Verwendung großtechnischer chemischer Prozesse hergestellt, die die oben genannten Synthesewege beinhalten. Diese Verfahren sind zuverlässig und kostengünstig, wodurch Halogenalkane für verschiedene Anwendungen leicht zugänglich sind .
Analyse Chemischer Reaktionen
Halogenalkane durchlaufen verschiedene Arten von chemischen Reaktionen:
Substitutionsreaktionen: Halogenalkane können nucleophile Substitutionsreaktionen eingehen, bei denen das Halogenatom durch ein anderes Nucleophil ersetzt wird.
Eliminierungsreaktionen: Diese Reaktionen beinhalten die Abspaltung eines Halogenatoms und eines Wasserstoffatoms von benachbarten Kohlenstoffatomen, was zur Bildung von Alkenen führt.
Oxidations- und Reduktionsreaktionen: Halogenalkane können unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Produkte führt.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Häufige Reagenzien sind Hydroxidionen, Cyanidionen und Ammoniak.
Eliminierungsreaktionen: Starke Basen wie Kaliumhydroxid oder Natriumethoxid werden häufig verwendet.
Oxidation und Reduktion: Reagenzien wie Kaliumpermanganat oder Lithiumaluminiumhydrid werden jeweils für die Oxidation und Reduktion verwendet.
Hauptprodukte:
Substitutionsreaktionen: Die Hauptprodukte sind neue Halogenalkane mit verschiedenen Substituenten.
Eliminierungsreaktionen: Die Hauptprodukte sind Alkene.
Oxidation und Reduktion: Die Produkte variieren abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Halogenalkane können mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Halogenalkane: Verbindungen mit Kohlenstoffatomen, die durch Einfachbindungen und ein oder mehrere Halogenatome verbunden sind.
Halogenalkene: Verbindungen mit einer oder mehreren Doppelbindungen zwischen Kohlenstoffatomen und Halogenatomen.
Halogenaromaten: Verbindungen mit Kohlenstoffatomen, die in aromatischen Ringen verbunden sind, und Halogenatomen.
Einzigartigkeit: Halogenalkane sind aufgrund ihrer vielfältigen chemischen Eigenschaften und ihrer breiten Palette an Anwendungen einzigartig. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre Stabilität machen sie in vielen Bereichen wertvoll .
Ähnliche Verbindungen:
Chlorcarbone: Enthalten nur Kohlenstoff und Chlor.
Fluorcarbone: Enthalten nur Kohlenstoff und Fluor.
Bromcarbone: Enthalten nur Kohlenstoff und Brom.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-77-7 | |
| Record name | Halocarban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloflucarban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halocarban | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halocarban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFLUCARBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)



![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)




